molecular formula C28H27N5O6S B11987231 2,6-dimethoxy-4-{(E)-[({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}phenyl acetate

2,6-dimethoxy-4-{(E)-[({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}phenyl acetate

Cat. No.: B11987231
M. Wt: 561.6 g/mol
InChI Key: PBCBNRIJUUHRSL-MUFRIFMGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-dimethoxy-4-{(E)-[({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}phenyl acetate is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, methoxyphenyl groups, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-4-{(E)-[({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}phenyl acetate typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and a suitable precursor, such as an α,β-unsaturated ketone.

    Thioacetylation: The triazole derivative is then subjected to thioacetylation using thioacetic acid or its derivatives under acidic or basic conditions.

    Hydrazone Formation: The thioacetylated triazole is reacted with hydrazine to form the hydrazone intermediate.

    Acetylation: Finally, the hydrazone intermediate is acetylated using acetic anhydride or acetyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-dimethoxy-4-{(E)-[({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

2,6-dimethoxy-4-{(E)-[({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}phenyl acetate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Materials Science: It is explored for its use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.

    Industrial Applications: It is investigated for its potential use in the synthesis of other complex organic molecules and as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-4-{(E)-[({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may inhibit enzymes involved in cancer cell growth, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-dimethoxy-4-{(E)-[({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}phenyl benzoate
  • 2,6-dimethoxy-4-{(E)-[({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}phenyl propionate

Uniqueness

The uniqueness of 2,6-dimethoxy-4-{(E)-[({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}phenyl acetate lies in its specific structural features, such as the presence of methoxy groups and the acetate ester

Properties

Molecular Formula

C28H27N5O6S

Molecular Weight

561.6 g/mol

IUPAC Name

[2,6-dimethoxy-4-[(E)-[[2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]phenyl] acetate

InChI

InChI=1S/C28H27N5O6S/c1-18(34)39-26-23(37-3)14-19(15-24(26)38-4)16-29-30-25(35)17-40-28-32-31-27(20-10-12-22(36-2)13-11-20)33(28)21-8-6-5-7-9-21/h5-16H,17H2,1-4H3,(H,30,35)/b29-16+

InChI Key

PBCBNRIJUUHRSL-MUFRIFMGSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1OC)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)OC)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1OC)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.